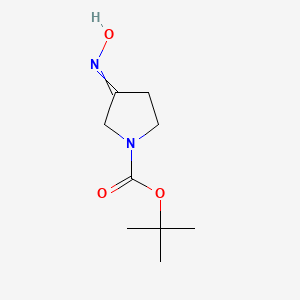

tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (TBP) is a versatile organic compound that has been used in a wide range of scientific and industrial applications. TBP is a colorless liquid with a pleasant odor and a slightly bitter taste, and is soluble in most organic solvents. It is also an important intermediate in the synthesis of other organic compounds. TBP has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Medicinal Applications tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate plays a pivotal role in the chemical synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically significant compounds. The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been highlighted for its gold-standard status in the enantioselective synthesis of amines and their derivatives, offering a pathway to diverse piperidines, pyrrolidines, azetidines, and their fused variants. This methodology, spanning literature from 2010 to 2020, underscores the compound's importance in accessing structurally varied N-heterocycles, underpinning its significance in drug discovery and development (Philip et al., 2020).

Environmental and Biological Interactions The influence of metals on the electronic system of biologically relevant ligands, including carboxylic acids and derivatives, showcases the broader implications of this compound beyond pharmaceuticals. Investigating the interactions between metals and organic molecules aids in understanding the nature of their biological targets, potentially forecasting molecule reactivity, stability, and affinity towards enzymes. This line of research, combining spectroscopic techniques and theoretical studies, reveals how metals perturb the electronic systems of ligands, offering insights into the compound's environmental and biological relevance (Lewandowski et al., 2005).

Biodegradation Pathways The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide an environmental perspective on the degradation pathways of tert-butyl esters. Understanding the aerobic and anaerobic biodegradation mechanisms of ETBE, which shares structural similarities with this compound, reveals the microbial capacity to utilize these compounds as carbon and energy sources. This knowledge is crucial for assessing the environmental impact of chemical spills and for developing bioremediation strategies for contaminated sites (Thornton et al., 2020).

Toxicology and Human Health The presence and potential health implications of synthetic phenolic antioxidants, such as tert-butylated compounds, in the environment and human exposure channels highlight the importance of understanding the toxicological aspects of this compound and related molecules. Recent studies focus on the detection of such antioxidants in environmental matrices and human tissues, elucidating exposure pathways and toxicological effects. This research underscores the need for evaluating the safety and environmental impact of tert-butylated compounds, guiding regulatory and health risk assessments (Liu & Mabury, 2020).

Properties

IUPAC Name |

tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGFRVVFQKZXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743944 |

Source

|

| Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150008-25-6 |

Source

|

| Record name | 1,1-Dimethylethyl 3-(hydroxyimino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150008-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.